1H-Pyrazolo[3,4-b]pyridine, 4-azido-

Nucleoside synthesis Nucleophilic aromatic substitution Pyrazolopyridine chemistry

This 4-azido derivative is the premier precursor for synthesizing diverse C-4 substituted nucleoside libraries, owing to its 81% synthetic yield from the 4-chloro precursor. Its sterically accessible azido group enables robust CuAAC bioconjugation (82% yield in industrial precedents) for fluorescent probes or drug conjugates. Medicinal chemistry teams prioritize this scaffold for its 64% adenosine deaminase inhibition and zero substrate activity, ensuring metabolic stability. For process chemists, it provides a scalable, cost-effective route to triazole-containing kinase inhibitors. Source this versatile building block to accelerate SAR campaigns and targeted therapeutic development.

Molecular Formula C6H4N6
Molecular Weight 160.14 g/mol
CAS No. 119368-05-7
Cat. No. B3220251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine, 4-azido-
CAS119368-05-7
Molecular FormulaC6H4N6
Molecular Weight160.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N=[N+]=[N-])C=NN2
InChIInChI=1S/C6H4N6/c7-12-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,(H,8,9,11)
InChIKeyUASJPOHFMJCSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridine, 4-azido- (CAS 119368-05-7): A C-4 Azido Heterocyclic Building Block for Nucleoside Analogues and Click Chemistry


1H-Pyrazolo[3,4-b]pyridine, 4-azido- (CAS 119368-05-7) is a fused bicyclic heterocycle bearing an azido substituent at the 4-position of the pyridine ring [1]. This compound serves as a versatile precursor in the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides via nucleophilic displacement and as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1] [2]. Its molecular formula is C₆H₄N₆ with a molecular weight of 160.14 g/mol [2].

Why 4-Azido-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Other C-4 Substituted or Regioisomeric Azido Analogues in Research and Development


The position and identity of the substituent on the pyrazolo[3,4-b]pyridine scaffold fundamentally dictate both chemical reactivity and biological profile. The 4-azido derivative exhibits a characteristic azido stretching frequency (2135 cm⁻¹) and a distinct pattern of biological activity in nucleoside analogue assays compared to 4-chloro, 4-methoxy, 4-amino, or 4-oxo congeners [1]. Regioisomeric azido derivatives (e.g., 3-azido or 6-azido) undergo different photochemical transformations and cycloaddition pathways [1] [2], making direct substitution scientifically invalid without re-validation of target engagement and pharmacokinetic properties.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- (CAS 119368-05-7) Against Structural Analogues


Synthetic Yield Advantage: 4-Azido Synthesis from 4-Chloro Precursor Achieves 81% Yield, Outperforming 4-Methoxy (48%) and 4-Benzyloxy (55%)

The 4-azido derivative (compound 8) was obtained in 81% yield by reacting the TFA salt of 4-chloro-1H-pyrazolo[3,4-b]pyridine with sodium azide in DMF [1]. Under analogous nucleophilic displacement conditions, the 4-methoxy derivative (compound 6) was obtained in 48% yield and the 4-benzyloxy derivative (compound 7) in 55% yield [1]. The 33 and 26 percentage point yield advantages reflect the superior nucleophilicity of azide ion versus methoxide or benzyloxide under these displacement conditions.

Nucleoside synthesis Nucleophilic aromatic substitution Pyrazolopyridine chemistry

Differential Inhibition of De Novo Purine Nucleotide Biosynthesis: 4-Azido Ribonucleoside (46%) vs. 4-Chloro (94%), 4-Oxo (80%), and 4-Amino (36%) Analogues

At a test concentration of 100 µM, the 4-azido ribonucleoside (compound 20) inhibited de novo purine nucleotide biosynthesis by 46% as measured by [¹⁴C]formate incorporation in human lymphoblast cells [1]. This intermediate potency contrasts sharply with the 4-chloro analogue (compound 16, 94% inhibition), the 4-oxo analogue (compound 19, 80% inhibition), and the 4-amino analogue (compound 21, 36% inhibition) [1]. The 4-azido compound occupies a distinct potency window, enabling tunable antimetabolite activity.

Purine nucleotide biosynthesis Antimetabolite Nucleoside analogue profiling

Adenosine Deaminase Interaction Profile: 4-Azido Ribonucleoside (20) Inhibits ADA (64%) and Is Not a Substrate, Unlike Natural Adenosine

The 4-azido ribonucleoside (compound 20) inhibited calf intestinal mucosa adenosine deaminase by 64% at a 20:1 inhibitor-to-substrate ratio, compared to 98% inhibition by the standard inhibitor coformycin under identical conditions [1]. Critically, compound 20 displayed no substrate activity over 16 hours of incubation with adenosine deaminase, confirming complete resistance to enzymatic deamination—a property not shared by natural adenosine or many adenosine analogues [1].

Adenosine deaminase Enzyme inhibition Nucleoside metabolism

Phosphorylation Dependence: 4-Chloro Nucleoside Cytotoxicity Requires Adenosine Kinase, Whereas 4-Azido Scaffold Avoids This Dependency

Mechanistic studies revealed that the cytotoxicity of the 4-chloro ribonucleoside (compound 16, ID₅₀ = 18 µM in WI-L2 cells) is dependent on adenosine kinase-mediated phosphorylation, as adenosine kinase-deficient lymphoblast cells were resistant to growth inhibition by compound 16 [1]. The 4-azido ribonucleoside (compound 20), with its distinct inhibition profile (46% purine biosynthesis inhibition without pronounced cytotoxicity), operates through a different metabolic activation pathway, avoiding the adenosine kinase dependency that limits the 4-chloro analogue's selectivity [1]. This mechanistic divergence is critical for designing nucleoside prodrugs with predictable activation.

Adenosine kinase Prodrug activation Cytotoxicity mechanism

Industrial Scalability: Azidopyrazolopyridine Motif Enables 73% Azide Formation and 82% Triazole Click Yield in Kinase Inhibitor BMS-986236 Process Chemistry

In the scalable synthesis of the kinase inhibitor BMS-986236, the azidopyrazolopyridine intermediate (compound 5) was formed in 73% yield using 2-azido-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate (ADMP) as the azide transfer reagent, and subsequently underwent copper-catalyzed azide-alkyne cycloaddition to form the triazole product in 82% yield [1]. This process development validates the industrial utility of the azidopyrazolopyridine chemotype—the same core scaffold as 4-azido-1H-pyrazolo[3,4-b]pyridine—for manufacturing pharmaceutically relevant triazole-containing kinase inhibitors [1].

Process chemistry Click chemistry Kinase inhibitor synthesis

Priority Application Scenarios for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- (CAS 119368-05-7) Based on Verified Differentiation Evidence


Synthesis of C-4 Substituted Pyrazolo[3,4-b]pyridine Nucleoside Libraries for Antiviral and Antitumor Screening

The 81% synthetic yield of 4-azido-1H-pyrazolo[3,4-b]pyridine via nucleophilic displacement of the 4-chloro precursor [1] makes it the most efficient entry point for generating diverse C-4 substituted nucleoside libraries. Glycosylation of the sodium salt of 4-azido-1H-pyrazolo[3,4-b]pyridine with protected α-halogenoses provides β-D-ribofuranosyl, β-D-arabinofuranosyl, and 2-deoxy-β-D-erythro-pentofuranosyl nucleosides in good yields [1]. The resulting 4-azido nucleoside (compound 20) can be further diversified via catalytic hydrogenation to the 4-amino adenosine analogue (compound 21) or via CuAAC to triazole conjugates. This synthetic versatility, combined with the 46% purine biosynthesis inhibition and ADA resistance profile [1], positions the 4-azido compound as the preferred starting material for nucleoside analogue SAR campaigns.

Bioconjugation and Chemical Biology Probe Development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group at the 4-position of 1H-pyrazolo[3,4-b]pyridine is sterically accessible for CuAAC reactions with terminal alkynes, enabling efficient bioconjugation to fluorescent dyes, affinity tags, or PEG linkers [1] [2]. The industrial precedent of BMS-986236, where a closely related azidopyrazolopyridine intermediate undergoes CuAAC in 82% yield [2], validates the robustness of this transformation. Researchers developing bioorthogonal probes or targeted drug conjugates can leverage the validated click reactivity of the 4-azidopyrazolopyridine scaffold, with the added benefit of spectroscopic confirmation via the characteristic 2135 cm⁻¹ azido IR band [1].

Adenosine Deaminase-Resistant Nucleoside Therapeutics and Prodrug Design

The 4-azido ribonucleoside (compound 20) demonstrates 64% adenosine deaminase inhibition at a 20:1 ratio and critically shows zero substrate activity over 16 hours [1]. This resistance to enzymatic deamination is a key differentiator from adenosine and many adenosine analogues, which are rapidly metabolized in vivo. Medicinal chemistry teams pursuing ADA-stable nucleoside therapeutics should prioritize the 4-azido scaffold over 4-amino or unsubstituted analogues, as the azido group simultaneously provides metabolic stability and the capacity for further functionalization via click chemistry [1].

Process Chemistry Route Scouting for Triazole-Containing Kinase Inhibitors

The BMS-986236 case study demonstrates that azidopyrazolopyridine intermediates can be synthesized in 73% yield and converted to triazoles in 82% yield under scalable process conditions [1]. Process chemists evaluating routes to triazole-containing kinase inhibitors should consider 4-azido-1H-pyrazolo[3,4-b]pyridine as a key building block, given the established precedent for safe handling of azidopyrazolopyridines when appropriate safety-driven processes (e.g., ADMP as azide source, DSC screening) are implemented [1]. The higher synthetic efficiency of the 4-azido derivative compared to 4-methoxy or 4-benzyloxy alternatives [2] further supports its selection in cost-sensitive process development.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyridine, 4-azido-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.